molecular formula C17H11F3N2O2 B2661877 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid CAS No. 955963-65-2

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid

Cat. No.: B2661877
CAS No.: 955963-65-2
M. Wt: 332.282
InChI Key: DNZWHNULRGEYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is a pyrazole-derived compound identified as a potent, narrow-spectrum antibacterial agent for research applications. Scientific studies highlight its exceptional activity against Gram-positive bacteria, including critical antibiotic-resistant pathogens such as Staphylococcus aureus (methicillin-resistant MRSA included) and Enterococcus faecalis , with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL . This compound demonstrates bactericidal effects, effectively killing bacterial cells in time-kill assays . A key research value lies in its activity against challenging bacterial phenotypes. It shows efficacy in eradicating non-growing stationary phase persister cells and demonstrates moderate activity in both inhibiting biofilm formation and dismantling pre-formed biofilms . Furthermore, multistep resistance selection assays indicate a very low tendency for bacteria to develop resistance to this compound, making it a valuable tool for investigating novel antimicrobial strategies . In vivo mouse model studies have shown no harmful effects at doses up to 50 mg/kg, as assessed by multiple blood plasma organ toxicity markers, indicating a promising preliminary safety profile for a research compound . While the exact mechanism of action involves broad inhibitory effects on bacterial cell function, recent research on related potent pyrazole derivatives suggests that inhibition of bacterial fatty acid biosynthesis (FAB) may be a potential target . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)14-5-1-3-11(7-14)13-9-21-22(10-13)15-6-2-4-12(8-15)16(23)24/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZWHNULRGEYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326653
Record name 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955963-65-2
Record name 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of the compound with high purity and yield. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid involves multi-step organic reactions. The initial steps typically include the formation of pyrazole derivatives followed by the introduction of the benzoic acid moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial activity. Research has demonstrated that derivatives of this compound exhibit potent antibacterial effects against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Studies

  • Study on Antimicrobial Properties : A study highlighted the synthesis of several pyrazole derivatives, including this compound, which showed minimum inhibitory concentration (MIC) values as low as 0.78 µg/ml against Acinetobacter baumannii. This indicates a strong potential for developing new antibiotics based on this scaffold .
  • In Vitro Testing : Another investigation involved testing various derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the pyrazole ring enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to either the pyrazole or benzoic acid components can significantly influence biological activity.

Modification Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and potency
Substituents on benzoic acidVaries antibacterial spectrum
Pyrazole ring alterationsAffects binding affinity to targets

Other Biological Activities

Beyond antimicrobial properties, studies have suggested that this compound may exhibit anti-inflammatory and anticancer activities. The incorporation of this compound into various pharmacological studies has revealed its potential as a lead compound for developing new therapeutic agents.

Anti-inflammatory Effects

Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Potential

Some studies have explored the cytotoxic effects of these compounds on cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogen Substituents: Compounds with bis(trifluoromethyl)phenyl groups (e.g., compound 8) exhibit higher yields (84%) compared to mono-CF₃ analogs, likely due to enhanced electrophilicity during synthesis .
  • Formyl and Hydrazone Modifications : The introduction of formyl groups (compound 3a) or hydrazone linkages () expands reactivity for further derivatization but may reduce thermal stability .
  • Bulkier Groups : The tert-butyl substituent in compound 34 lowers yield (60%) but increases melting point (192–194°C), suggesting improved crystallinity .

Antimicrobial Efficacy

  • Fluoro-Substituted Derivatives: Compound 4-[3-(7-fluoro-2-oxo-3,8a-dihydrochromen-3-yl)-4-[(E)-[[4-(trifluoromethyl)phenyl]hydrazono]methyl]pyrazol-1-yl]benzoic acid () demonstrated potent anti-Staphylococcus aureus activity (MIC = 1.56 mg mL⁻¹), attributed to the synergistic effects of CF₃ and fluoro groups enhancing membrane permeability .
  • Chloro/Bromo Derivatives: Compounds like 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-chloroanilino)methyl]pyrazol-1-yl]benzoic acid (9) showed moderate activity (MIC = 3.125–6.25 mg mL⁻¹), indicating halogen size and electronegativity influence target binding .
  • Hydroxy-Substituted Analogs : Hydroxy groups (e.g., compound 32 in ) exhibited negligible antimicrobial activity, likely due to reduced lipophilicity .

Enzyme Inhibition

  • Phosphodiesterase (PDE) Selectivity: Compound 34 (tert-butyl/phenyl substituents) showed selective PDE inhibition, while CF₃-containing analogs displayed broader activity, suggesting trifluoromethyl groups enhance non-specific interactions .

Physicochemical Properties

  • Lipophilicity : CF₃ and bis-CF₃ substituents (e.g., compound 8) increase logP values, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Stability : Hydrazone derivatives () are prone to hydrolysis under acidic conditions, whereas tert-butyl analogs (compound 34) exhibit superior thermal stability .

Biological Activity

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid, a compound featuring a trifluoromethyl group attached to a pyrazole and benzoic acid structure, has garnered attention for its diverse biological activities. This article reviews the compound's antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N3O2C_{17}H_{14}F_3N_3O_2, with a molecular weight of 363.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Staphylococcus aureus0.78 - 6.25
Enterococcus faecalis3.12
Bacillus subtilis0.78 - 12.5
Staphylococcus epidermidis6.25

The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 0.78μg/mL0.78\,\mu g/mL . Additionally, it showed effectiveness against enterococci and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can inhibit the proliferation of several cancer types, including breast and lung cancers.

Efficacy in Cancer Cell Lines

Cancer TypeIC50 (µM)
Breast Cancer (MDA-MB-231)10 - 20
Lung Cancer15 - 25
Colorectal Cancer20 - 30

In vitro studies revealed that the compound effectively inhibits cancer cell growth with IC50 values ranging from 10μM10\,\mu M to 30μM30\,\mu M depending on the cancer type .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Resistance : A study focused on the effectiveness of this pyrazole derivative against resistant strains of Staphylococcus aureus. The results indicated that it could serve as a novel therapeutic agent in treating infections caused by resistant bacteria .
  • Cancer Treatment Exploration : Research involving animal models demonstrated that administration of this compound significantly reduced tumor size in breast cancer models, suggesting its potential as an adjunct therapy in oncology .

Q & A

What synthetic routes are commonly employed for the preparation of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid?

Level: Basic
Answer:
The synthesis typically involves:

  • Condensation reactions : Hydrazine derivatives react with substituted benzaldehydes to form pyrazole intermediates.
  • Vilsmeier-Haack formylation : DMF-POCl3 reagent introduces formyl groups at the pyrazole 4-position, followed by cyclization .
  • Hydrazone formation : Schiff base reactions with hydrazines yield derivatives with antimicrobial activity .
  • Purification : Recrystallization or column chromatography ensures purity. Reported yields range from 70% to 84% depending on substituents and reaction optimization .

Which analytical techniques are critical for structural confirmation of this compound?

Level: Basic
Answer:
Key methods include:

  • NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks. Distinct 19F NMR shifts (~-60 ppm) verify trifluoromethyl groups .
  • IR spectroscopy : Absorption peaks at ~1700 cm⁻¹ (C=O stretch) and 1120–1250 cm⁻¹ (C-F stretches) identify functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How is the antimicrobial activity of derivatives evaluated experimentally?

Level: Basic
Answer:
Standard protocols include:

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 33592) and Gram-negative strains .
  • Time-kill assays : Quantifies bactericidal kinetics over 24 hours .
  • Biofilm assays : Measures inhibition/disruption of bacterial biofilms. Fluorinated derivatives show MICs as low as 1.56 mg mL⁻¹ .

How do electronic effects of substituents on the pyrazole ring influence bioactivity?

Level: Advanced
Answer:

  • Electron-withdrawing groups (EWGs) : The -CF3 group enhances lipophilicity and target binding, improving membrane penetration and potency against drug-resistant bacteria .
  • Substituent position : Fluorine at the phenyl meta position (vs. para) increases antimicrobial activity due to steric and electronic effects .
  • Hydroxy groups : Reduce activity, likely due to hydrogen bonding with water, decreasing bioavailability .

What experimental controls are essential when comparing contradictory data on cytotoxicity vs. antimicrobial potency?

Level: Advanced
Answer:

  • Cytotoxicity normalization : Compare IC50 values (e.g., HEK293 cells) with MICs to assess selectivity ratios .
  • Assay standardization : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
  • Strain validation : Confirm bacterial strain resistance profiles (e.g., methicillin resistance in S. aureus ATCC 33592) to contextualize MIC discrepancies .

How can reaction conditions be optimized to mitigate side products during synthesis?

Level: Advanced
Answer:

  • Temperature control : Maintain 90°C for 8–20 hours during Vilsmeier-Haack reactions to minimize byproducts .
  • Stoichiometric ratios : Use 1.2 equivalents of hydrazine to ensure complete cyclization .
  • Purification : Ethanol/water recrystallization removes unreacted starting materials .

What safety precautions are advised for handling this compound?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep at 2–8°C in airtight containers, away from moisture .
  • Exposure response : Rinse skin/eyes with water for 15 minutes; seek medical attention if ingested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.